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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B15605252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GPR61 Inverse Agonist 1 is a potent and selective small-molecule inverse agonist of the G

protein-coupled receptor 61 (GPR61).[1][2] GPR61 is an orphan receptor, meaning its

endogenous ligand has not been identified, and it exhibits high constitutive activity.[1][2] This

receptor is primarily expressed in the brain and pituitary gland and is linked to the regulation of

appetite and body weight.[3] GPR61 constitutively activates the Gαs-protein signaling pathway,

leading to the production of cyclic AMP (cAMP).[1] Studies involving GPR61 knockout mice,

which display overeating (hyperphagia) and obesity, suggest that inhibiting this receptor could

be a therapeutic strategy for conditions characterized by muscle wasting and weight loss, such

as cachexia.[1] GPR61 Inverse Agonist 1 has been developed as a tool compound to

investigate the therapeutic potential of GPR61 inhibition.[1][2]

Physicochemical Properties and In Vitro Activity
GPR61 Inverse Agonist 1, a sulfonamide-based compound, has demonstrated high potency

and selectivity in in vitro assays.[1]
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Property Value Reference

Molecular Formula C₂₂H₂₆F₂N₆O₅S [4]

Molecular Weight 524.54 g/mol [4]

Appearance Solid [4]

In Vitro IC₅₀ 10-11 nM (cAMP assay) [1]

Solubility 10 mM in DMSO [4]

Mechanism of Action and Signaling Pathway
GPR61 exerts its physiological effects through the canonical Gαs signaling cascade. In its

constitutively active state, GPR61 couples to Gαs, stimulating adenylyl cyclase to convert ATP

into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates

downstream targets, leading to a cellular response.

GPR61 Inverse Agonist 1 functions through a novel allosteric mechanism. It binds to an

intracellular pocket on the receptor that overlaps with the binding site for the Gαs protein.[1][5]

This binding event remodels the Gαs-binding pocket, physically preventing the G protein from

coupling to the receptor and thereby inhibiting the constitutive signaling.[1][5]
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Figure 1: GPR61 Signaling Pathway and Inhibition by Inverse Agonist 1.

In Vivo Formulation and Dosing in Mice
While the primary literature confirms the use of GPR61 Inverse Agonist 1 in preclinical mouse

models of cachexia, specific details regarding the exact formulation, dosage, and

administration route have not been publicly disclosed in those publications.[3] However, based

on general protocols provided by chemical suppliers for similar compounds, the following

formulations can be considered for in vivo studies in mice. It is imperative for researchers to

perform their own formulation and dose-range finding studies to determine the optimal

conditions for their specific experimental setup.

Recommended Starting Formulations (for exploratory
studies)
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Formulation Type
Vehicle
Composition

Preparation Notes
Administration
Route

Oral Suspension

0.5% Carboxymethyl

cellulose sodium

(CMC-Na) in sterile

water

Prepare the 0.5%

CMC-Na solution first.

Then, weigh the

required amount of

GPR61 Inverse

Agonist 1 and

suspend it in the

vehicle. Use a

sonicator or

homogenizer to

ensure a uniform

suspension. Prepare

fresh daily.

Oral gavage (p.o.)

Intraperitoneal

Injection

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

First, dissolve the

compound in DMSO

to create a stock

solution. In a separate

tube, prepare the 20%

Sulfobutylether-β-

cyclodextrin (SBE-β-

CD) in sterile saline.

Then, slowly add the

DMSO stock to the

SBE-β-CD solution

while vortexing to

create the final

formulation. May

require sonication to

achieve a clear or

suspended solution.

Intraperitoneal (i.p.)

Intraperitoneal/Oral

Injection

10% DMSO, 40%

PEG300, 5% Tween

80, 45% Saline

Dissolve the

compound in DMSO

first. Then add

PEG300 and Tween

Intraperitoneal (i.p.) or

Oral gavage (p.o.)
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80, mixing thoroughly

after each addition.

Finally, add saline to

the desired final

volume and mix until a

clear solution is

formed.

Note: The solubility for the 10% DMSO, 90% (20% SBE-β-CD in Saline) formulation is reported

to be up to 2.5 mg/mL.

Experimental Protocol: Preparation of Oral
Suspension
This protocol provides a general method for preparing a 1 mg/mL oral suspension of GPR61
Inverse Agonist 1.

Materials:

GPR61 Inverse Agonist 1 powder

Carboxymethyl cellulose sodium (CMC-Na)

Sterile, deionized water

Sterile tubes (e.g., 15 mL or 50 mL conical tubes)

Magnetic stirrer and stir bar, or benchtop vortexer

Analytical balance

Spatula

Procedure:

Prepare the 0.5% CMC-Na Vehicle:
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Weigh 0.5 g of CMC-Na.

Add the CMC-Na to 100 mL of sterile water in a beaker with a magnetic stir bar.

Stir the mixture on a magnetic stirrer until the CMC-Na is fully dissolved. This may take

some time. The resulting solution should be clear and slightly viscous.

Prepare the GPR61 Inverse Agonist 1 Suspension:

Determine the total volume of suspension needed based on the number of mice and the

dosing volume (typically 5-10 mL/kg).

For a 1 mg/mL suspension, weigh the appropriate amount of GPR61 Inverse Agonist 1.

For example, for 10 mL of suspension, weigh 10 mg of the compound.

Place the weighed compound into a sterile conical tube.

Add a small amount of the 0.5% CMC-Na vehicle to the tube (e.g., 1-2 mL) and vortex or

triturate to create a smooth paste. This prevents clumping.

Gradually add the remaining vehicle to the tube to reach the final desired volume.

Vortex the suspension thoroughly for several minutes to ensure it is homogenous. Visually

inspect for any clumps.

Store the suspension at 4°C and use within 24 hours. Always vortex thoroughly before

each administration.

Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of GPR61 Inverse
agonist 1 in a mouse model of cachexia.
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Figure 2: General Experimental Workflow for a Mouse Cachexia Study.
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Safety and Handling
GPR61 Inverse Agonist 1 is intended for research use only. Standard laboratory safety

precautions should be followed. Wear appropriate personal protective equipment (PPE),

including a lab coat, gloves, and safety glasses, when handling the compound. For detailed

safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer
The protocols and information provided here are intended as a guide. Researchers must

optimize formulations, dosages, and experimental procedures for their specific models and

laboratory conditions. The lack of detailed, published in vivo data for GPR61 Inverse Agonist
1 necessitates careful dose-finding and tolerability studies before commencing large-scale

efficacy experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15605252#in-vivo-formulation-and-dosing-of-gpr61-
inverse-agonist-1-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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